1-(4-Chlorobutoxy)-4-methoxybenzene
Description
1-(4-Chlorobutoxy)-4-methoxybenzene is a benzene derivative featuring two substituents: a 4-chlorobutoxy group (-O-(CH₂)₄-Cl) at position 1 and a methoxy group (-OMe) at position 4. Its molecular formula is C₁₁H₁₅ClO₂ (inferred from structural analogs in ). This compound combines electron-donating (methoxy) and moderately electron-withdrawing (chloroalkyl) groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(4-chlorobutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
SRKRMNNAVDLHPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Bromobutoxy)-4-nitrobenzene
- Substituents: 4-bromobutoxy (-O-(CH₂)₄-Br), 4-nitro (-NO₂).
- Key Differences : The nitro group is a strong electron-withdrawing group (EWG), contrasting with the electron-donating methoxy group in the target compound. Bromine’s higher polarizability compared to chlorine may enhance reactivity in nucleophilic substitutions .
1-(Allyloxy)-4-methoxybenzene
1-(2,3-Dibromo-propoxy)-4-methoxybenzene
- Substituents : 2,3-dibromopropoxy, 4-methoxy.
- Analysis Challenges : Bromine atoms complicate enantiomeric resolution via NMR, a concern relevant to halogenated ethers like the target compound .
Alkyl-Substituted Derivatives
1-(tert-Butyl)-4-methoxybenzene
1-Methoxy-4-methylbenzene
- Substituents : Methyl (-CH₃), 4-methoxy.
- Electronic Effects: Methyl is a weaker electron donor than methoxy, leading to reduced activation of the benzene ring toward electrophiles compared to the target compound .
Halogenated Vinyl and Aromatic Derivatives
1-(2,2-Dichlorovinyl)-4-methoxybenzene
- Substituents : 2,2-dichlorovinyl (-CH=CCl₂), 4-methoxy.
- Spectroscopy : Well-characterized ¹H/¹³C NMR spectra (δ ~6.5–7.3 ppm for aromatic protons), a benchmark for analyzing chloroalkyl analogs like the target compound .
Reactivity and Physical Properties
Table 1: Comparative Analysis of Key Compounds
Reactivity Trends :
Spectroscopic Characterization :
- Chlorine’s electronegativity induces distinct ¹³C NMR shifts for the butoxy chain (δ ~40–70 ppm for CH₂ groups) .
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